molecular formula C22H32O2 B1588607 4,7,10,13,16,19-Docosahexaenoic acid CAS No. 2091-24-9

4,7,10,13,16,19-Docosahexaenoic acid

Cat. No. B1588607
CAS RN: 2091-24-9
M. Wt: 328.5 g/mol
InChI Key: MBMBGCFOFBJSGT-SFGLVEFQSA-N
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Description

Molecular Structure Analysis

  • Structure :

Scientific Research Applications

Biosynthesis Regulation

4,7,10,13,16,19-Docosahexaenoic acid (DHA) is involved in complex biosynthesis processes. Its synthesis requires the movement of its precursors in cellular structures for further metabolic processes. For instance, when 6,9,12,15,18,21-tetracosahexaenoic acid (24:6(n-3)) is produced, it preferentially moves to peroxisomes for β-oxidation, instead of being a substrate for membrane lipid synthesis (Luthria, Mohammed, & Sprecher, 1996).

Retroconversion Process

DHA undergoes retroconversion in organisms. For example, when 14C-labeled DHA was fed to rats, it was converted to docosapentaenoic and eicosapentaenoic acids. This process varied between normal and essential fatty acid-deficient rats, indicating the biological transformations DHA undergoes in different physiological conditions (Schlenk, Sand, & Gellerman, 1969).

Role in Neuroprotection and Inflammation

DHA serves as a precursor for potent mediators like docosatrienes and resolvins, which are significant in regulating inflammation and neuronal functions. These mediators, generated from DHA, exhibit protective roles against neuronal dysfunction, inflammation, and promote tissue regeneration (Hong et al., 2003).

Oxidation Processes

The oxidation of DHA in liver microsomes results in various metabolites, indicating its involvement in diverse oxidation pathways. This process is essential for understanding DHA's role in metabolic functions and its potential therapeutic applications (Vanrollins, Baker, Sprecher, & Murphy, 1984).

Anti-Inflammatory and Pro-Resolving Mediators

DHA is a key source of anti-inflammatory and pro-resolving lipid mediators like maresins, which are synthesized in macrophages. These mediators demonstrate significant biological activities, including reducing neutrophil infiltration and enhancing phagocytosis, which are crucial for resolving inflammation and promoting tissue healing (Deng et al., 2014).

Metabolism in the Retina

In the retina, DHA is metabolized into active lipoxygenation products, indicating its significant role in retinal health and functioning. Understanding these metabolic pathways is crucial for potential therapeutic interventions in retinal disorders (Bazan, Birkle, & Reddy, 1984).

properties

IUPAC Name

(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMBGCFOFBJSGT-SFGLVEFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,10,13,16,19-Docosahexaenoic acid

CAS RN

2091-24-9, 391921-09-8, 6217-54-5
Record name 4,7,10,13,16,19-Docosahexaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,10,13,16,19-Docosahexaenoic acid, (4E,7E,10E,13E,16E,19E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391921098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,10,13,16,19-Docosahexaenoic acid, (4Z,7Z,10Z,13Z,16Z,19Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,7,10,13,16,19-DOCOSAHEXAENOIC ACID, (4E,7E,10E,13E,16E,19E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR7NX0Z98X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,7,10,13,16,19-Docosahexaenoic acid
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Reactant of Route 6
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Citations

For This Compound
3,020
Citations
A Voss, M Reinhart, S Sankarappa… - Journal of Biological …, 1991 - Elsevier
The hypothesis that the last step in the biosynthesis of 4,7,10,13,16,19-22:6 from linolenate is catalyzed by an acyl-CoA-dependent 4-desaturase has never been evaluated by direct …
Number of citations: 814 www.sciencedirect.com
DL Luthria, BS Mohammed, H Sprecher - Journal of Biological Chemistry, 1996 - ASBMB
The synthesis of 4,7,10,13,16,19-docosahexaenoic acid (22:6(n-3)) requires that when 6,9,12,15,18,21-tetracosahexaenoic acid (24:6(n-3)) is produced in the endoplasmic reticulum, it …
Number of citations: 102 www.jbc.org
J Sandri, J Viala - The Journal of Organic Chemistry, 1995 - ACS Publications
2d 2e particular behavior is not observed with phosphonium salts bearing only two (Z) double bonds. 27 Fortunately, this isomerization pathway is largely temperature de-pendent: …
Number of citations: 55 pubs.acs.org
X Qiu - Prostaglandins, Leukotrienes and Essential Fatty Acids, 2003 - Elsevier
Docosahexaenoic acid (DHA) has long been recognized for its beneficial effect in humans, but its biosynthetic pathway has not been clearly established until recently. According to …
Number of citations: 187 www.sciencedirect.com
LJ Martin, GB Reaidi, GR Gavino, VC Gavino - Lipids, 1991 - Springer
We have investigated the effect of oleic (18∶1) and 4,7,10,13,16,19-docosahexaenoic (22∶6ω3) acids on triglyceride (TG) accumulation, secretion and reuptake in rat hepatocytes in …
Number of citations: 12 link.springer.com
MI Aveldano, H Sprecher - Journal of Biological Chemistry, 1983 - Elsevier
Human platelets incubated in the presence of 54 microM [1-14C]22:6 produced hydroxydocosahexaenoic acid (HDHE) at about half the rate with which 12-hydroxy-5,8,10,14-…
Number of citations: 160 www.sciencedirect.com
H Schlenk, DM Sand, JL Gellerman - … et Biophysica Acta (BBA)-Lipids and …, 1969 - Elsevier
1. Uniformly 14 C-labeled 4,7,10,13,16,19-docosahexaenoic acid was fed to normal rats and to rats at two stages of essential fatty acid deficiency. All groups incorporated about 17% of …
Number of citations: 116 www.sciencedirect.com
Y Han, Y Yang, P Wu - Journal of Chemical & Engineering Data, 2008 - ACS Publications
Adsorption data of cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester (EPA-EE) and cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester (DHA-EE) from supercritical carbon dioxide …
Number of citations: 14 pubs.acs.org
B Su, H **ng, Y Han, Y Yang, Q Ren… - Journal of Chemical & …, 2009 - ACS Publications
The adsorption equilibrium of cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester (EPA-EE) and cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester (DHA-EE) on C18-bonded silica …
Number of citations: 11 pubs.acs.org
M VanRollins, RC Baker, HW Sprecher… - Journal of Biological …, 1984 - Elsevier
[1-14C]Docosahexaenoic acid (n-3) was incubated at 37 degrees C for 30 min in the presence of rat liver microsomes and 1 mM NADPH. The products were isolated using organic …
Number of citations: 117 www.sciencedirect.com

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